1-(2-Bromopropyl)-3-chlorobenzene 1-(2-Bromopropyl)-3-chlorobenzene
Brand Name: Vulcanchem
CAS No.: 216581-36-1
VCID: VC7196242
InChI: InChI=1S/C9H10BrCl/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3
SMILES: CC(CC1=CC(=CC=C1)Cl)Br
Molecular Formula: C9H10BrCl
Molecular Weight: 233.53

1-(2-Bromopropyl)-3-chlorobenzene

CAS No.: 216581-36-1

Cat. No.: VC7196242

Molecular Formula: C9H10BrCl

Molecular Weight: 233.53

* For research use only. Not for human or veterinary use.

1-(2-Bromopropyl)-3-chlorobenzene - 216581-36-1

Specification

CAS No. 216581-36-1
Molecular Formula C9H10BrCl
Molecular Weight 233.53
IUPAC Name 1-(2-bromopropyl)-3-chlorobenzene
Standard InChI InChI=1S/C9H10BrCl/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3
Standard InChI Key DGLUSFUOBLYDBJ-UHFFFAOYSA-N
SMILES CC(CC1=CC(=CC=C1)Cl)Br

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-(2-Bromopropyl)-3-chlorobenzene belongs to the class of halogenated aromatic hydrocarbons. Its IUPAC name derives from the substitution pattern on the benzene ring:

  • Chlorine substituent: Positioned at the third carbon (meta position).

  • 2-Bromopropyl chain: A three-carbon alkyl group with a bromine atom at the second carbon, attached to the first carbon of the benzene ring.

The compound’s structure is represented by the canonical SMILES notation CC(CC1=CC(=CC=C1)Cl)Br\text{CC(CC1=CC(=CC=C1)Cl)Br}, which encodes the connectivity of atoms .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H10BrCl\text{C}_9\text{H}_{10}\text{BrCl}
Molecular Weight233.53 g/mol
CAS Number216581-36-1
Purity Specifications≥95% (analytical grade)
Storage RecommendationsCool, dry environment (<15°C)

The presence of both bromine and chlorine enhances its reactivity in substitution and coupling reactions, a trait exploited in synthetic chemistry .

Synthesis and Production

Synthetic Routes

The synthesis of 1-(2-Bromopropyl)-3-chlorobenzene typically involves halogenation or alkylation reactions. One documented method includes:

  • Friedel-Crafts Alkylation: Reacting 3-chlorobenzene with 2-bromopropanol in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) to attach the bromopropyl group.

  • Bromination of Propyl Derivatives: Brominating 3-chloropropylbenzene using PBr3\text{PBr}_3 or HBr\text{HBr} in a controlled environment .

Industrial-scale production employs continuous-flow reactors to optimize yield and purity. Post-synthesis purification involves fractional distillation or recrystallization from non-polar solvents .

Table 2: Representative Synthesis Conditions

ParameterValue
Reaction Temperature25–50°C
CatalystAlCl3\text{AlCl}_3
Yield70–85%
Purification MethodDistillation

Physicochemical Properties

Physical State and Stability

The compound is a liquid at room temperature (20C\sim20^\circ\text{C}) with moderate viscosity. Its stability is influenced by storage conditions; exposure to light or moisture may accelerate decomposition.

Solubility and Reactivity

  • Solubility: Miscible with organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. Insoluble in water .

  • Reactivity: The bromine atom undergoes nucleophilic substitution (e.g., Suzuki-Miyaura coupling), while the chlorine substituent directs electrophilic aromatic substitution to specific ring positions.

Applications in Research and Industry

Organic Synthesis

1-(2-Bromopropyl)-3-chlorobenzene is primarily used as a building block in:

  • Pharmaceutical Intermediates: Synthesis of antipsychotic agents and anti-inflammatory drugs requiring halogenated aromatic motifs.

  • Ligand Design: Preparation of phosphine ligands for transition-metal catalysis.

Materials Science

Its halogen atoms facilitate cross-coupling reactions to construct conjugated polymers for organic electronics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator